molecular formula C12H17N3O2 B13342223 (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B13342223
M. Wt: 235.28 g/mol
InChI Key: PATHEILESULSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound that features both hydrazine and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Hydrazine Derivative: The starting material, 4-nitrophenylhydrazine, is reduced to 4-hydrazinylphenylhydrazine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Pyrrolidine Derivative: 2-(hydroxymethyl)pyrrolidine is synthesized from pyrrolidine through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the 4-hydrazinylphenylhydrazine with 2-(hydroxymethyl)pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds using oxidizing agents such as hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., dichloromethane).

Major Products

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydrazinylphenyl)methanone: Lacks the pyrrolidine group, making it less versatile in terms of chemical reactivity.

    (2-(Hydroxymethyl)pyrrolidin-1-yl)methanone: Lacks the hydrazine group, reducing its potential for forming covalent bonds with biological targets.

Uniqueness

(4-Hydrazinylphenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to the presence of both hydrazine and pyrrolidine functional groups, which provide a combination of reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone

InChI

InChI=1S/C12H17N3O2/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16/h3-6,11,14,16H,1-2,7-8,13H2

InChI Key

PATHEILESULSNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.